N-(2,4-dimethoxyphenyl)-2-(isobutylamino)-1,3-thiazole-4-carboxamide
CAS No.:
Cat. No.: VC14965504
Molecular Formula: C16H21N3O3S
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21N3O3S |
|---|---|
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-2-(2-methylpropylamino)-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C16H21N3O3S/c1-10(2)8-17-16-19-13(9-23-16)15(20)18-12-6-5-11(21-3)7-14(12)22-4/h5-7,9-10H,8H2,1-4H3,(H,17,19)(H,18,20) |
| Standard InChI Key | HHFPPVODOSPOQS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CNC1=NC(=CS1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Introduction
N-(2,4-dimethoxyphenyl)-2-(isobutylamino)-1,3-thiazole-4-carboxamide is a synthetic organic compound characterized by its unique thiazole structure, which is integrated with a dimethoxyphenyl moiety and an isobutylamino group. The molecular formula of this compound is C16H21N3O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms . The thiazole ring is known to contribute to potential biological activities, while the dimethoxyphenyl and isobutylamino groups enhance solubility and interaction with biological targets.
Synthesis
The synthesis of N-(2,4-dimethoxyphenyl)-2-(isobutylamino)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. Although specific synthesis protocols for this compound are not detailed in the available literature, similar thiazole derivatives often require condensation reactions between appropriate precursors, followed by functional group modifications to introduce the carboxamide and isobutylamino functionalities.
Potential Applications
Given its structural features, N-(2,4-dimethoxyphenyl)-2-(isobutylamino)-1,3-thiazole-4-carboxamide could have potential applications in various fields, including:
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Pharmaceuticals: The compound's unique structure may allow for targeted interactions with biological systems, making it a candidate for drug development.
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Biological Research: Its solubility and biological activity could make it useful in biochemical assays or as a tool compound in research settings.
Comparison with Similar Compounds
Thiazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising antimicrobial and antiproliferative activities . While N-(2,4-dimethoxyphenyl)-2-(isobutylamino)-1,3-thiazole-4-carboxamide shares some structural similarities with these compounds, its specific biological activities remain to be fully explored.
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